molecular formula C8H9N3O B1600824 4-Amino-3,4-dihydroquinoxalin-2(1H)-one CAS No. 87973-61-3

4-Amino-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B1600824
CAS RN: 87973-61-3
M. Wt: 163.18 g/mol
InChI Key: KPCPJPPTKDIIBG-UHFFFAOYSA-N
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Description

4-Amino-3,4-dihydroquinoxalin-2(1H)-one is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a heterocyclic organic compound that contains a quinoxaline ring system, which is known for its unique chemical and biological properties.

Mechanism of Action

The mechanism of action of 4-Amino-3,4-dihydroquinoxalin-2(1H)-one is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which can protect cells from oxidative damage. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
4-Amino-3,4-dihydroquinoxalin-2(1H)-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, which can protect cells from oxidative damage. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body. It has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Amino-3,4-dihydroquinoxalin-2(1H)-one in lab experiments is its neuroprotective properties. It can be used to prevent neuronal damage caused by oxidative stress and inflammation, which can be useful in studying neurodegenerative diseases. Additionally, it has been shown to improve cognitive function and memory in animal models, which can be useful in studying the effects of various compounds on the brain.
One of the limitations of using 4-Amino-3,4-dihydroquinoxalin-2(1H)-one in lab experiments is its potential toxicity. While it has been shown to be relatively safe in animal models, further studies are needed to determine its safety and efficacy in humans. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are a number of future directions for research on 4-Amino-3,4-dihydroquinoxalin-2(1H)-one. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine its safety and efficacy in humans, as well as its mechanism of action.
Another area of interest is its potential use in the treatment of inflammation-related diseases such as rheumatoid arthritis and inflammatory bowel disease. It has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body.
Finally, further studies are needed to determine the optimal dosage and administration of 4-Amino-3,4-dihydroquinoxalin-2(1H)-one for various applications. This will be important in determining its safety and efficacy in humans, as well as its potential for use in clinical settings.
Conclusion:
4-Amino-3,4-dihydroquinoxalin-2(1H)-one is a synthetic compound that has been widely studied for its potential applications in scientific research. It has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress and inflammation. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. While further studies are needed to determine its safety and efficacy in humans, it shows promise as a potential therapeutic agent for a number of diseases and conditions.

Scientific Research Applications

4-Amino-3,4-dihydroquinoxalin-2(1H)-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress and inflammation. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-amino-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-11-5-8(12)10-6-3-1-2-4-7(6)11/h1-4H,5,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCPJPPTKDIIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70522345
Record name 4-Amino-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70522345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3,4-dihydroquinoxalin-2(1H)-one

CAS RN

87973-61-3
Record name 4-Amino-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70522345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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